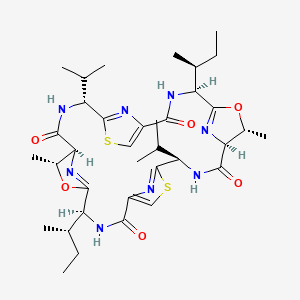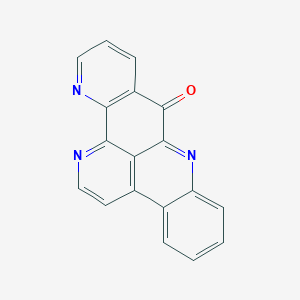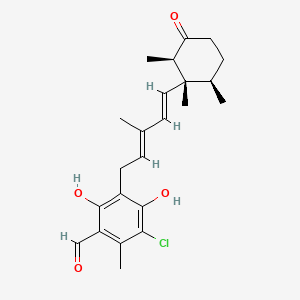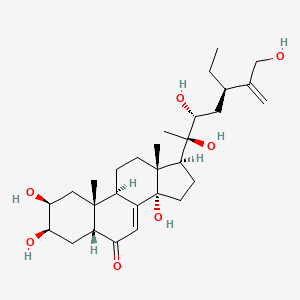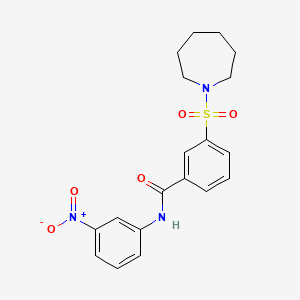
Aloxistatin
Übersicht
Beschreibung
Aloxistatin, also known as E64d, is an irreversible and membrane-permeable cysteine protease inhibitor . It has blood platelet aggregation inhibiting activity . The cysteine protease cathepsin L is required for SARS-CoV-2 viral entry, and aloxistatin treatment reduced cellular entry of SARS-CoV-2 pseudovirions by 92.3% .
Molecular Structure Analysis
The molecular formula of Aloxistatin is C17H30N2O5 . Its molecular weight is 342.22 . The InChI key is SRVFFFJZQVENJC-IHRRRGAJSA-N .Physical And Chemical Properties Analysis
Aloxistatin has a density of 1.1±0.1 g/cm3 . Its boiling point is 538.0±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.5±3.0 kJ/mol . The flash point is 279.2±30.1 °C . The index of refraction is 1.485 . The molar refractivity is 89.0±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Neurodegenerative Diseases
Aloxistatin, also known as E64D, is a cysteine protease inhibitor originally developed for treating neurodegenerative diseases. Its mechanism of action involves inhibiting enzymes that contribute to the degradation of proteins within cells, which is a common pathological process in neurodegenerative disorders .
Muscular Dystrophy
In the field of muscular dystrophy, Aloxistatin has been investigated for its potential to improve muscle strength. Although clinical trials did not yield significant results, the compound continues to be of interest due to its ability to inhibit proteases that are involved in muscle atrophy .
COVID-19 Treatment
Aloxistatin has shown efficient inhibition of SARS-CoV-2 replication in in-vitro experiments. This has led to its consideration as a repurposed drug for COVID-19 treatment. Preclinical studies have been conducted to prepare for regulatory approval of Aloxistatin as a treatment option .
Anticoagulant Effects
As a cysteine protease inhibitor, Aloxistatin also exhibits anticoagulant effects. This property makes it a candidate for research in conditions where blood clot prevention is crucial .
Spinal Cord Injury
Research has explored the use of Aloxistatin in spinal cord injury. The drug’s ability to inhibit cell death processes may provide neuroprotection and improve outcomes after such injuries .
Stroke
In stroke research, Aloxistatin is being studied for its neuroprotective properties. By inhibiting the enzymes that cause neuronal death during a stroke, it may help in reducing the extent of brain damage .
Alzheimer’s Disease
The potential of Aloxistatin in Alzheimer’s disease is linked to its protease inhibition capabilities. It may help in reducing the accumulation of amyloid plaques, which are characteristic of Alzheimer’s pathology .
Antiviral Research
Beyond its application in COVID-19, Aloxistatin has been noted for its antiviral effects. It can inhibit cathepsin L, a protein that facilitates viral entry into cells, thereby reducing the ability of viruses to infect host cells .
Wirkmechanismus
Target of Action
Aloxistatin, also known as E-64d, is a drug that primarily targets cysteine proteases . Cysteine proteases are enzymes that play crucial roles in numerous biological processes, including protein degradation and regulation of key cellular pathways . Aloxistatin acts as an inhibitor of these enzymes, thereby modulating their activity .
Mode of Action
Aloxistatin interacts with its targets, the cysteine proteases, by binding to their active sites . This binding inhibits the activity of the proteases, preventing them from carrying out their normal function of protein degradation . As a result, the overall process of protein degradation within the cell is altered .
Biochemical Pathways
Given its role as a cysteine protease inhibitor, it is likely that it impacts pathways involving protein degradation and turnover
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of cysteine proteases by Aloxistatin can have several molecular and cellular effects. For instance, it has been shown to have anticoagulant effects . Additionally, Aloxistatin has demonstrated antiviral effects, with studies showing it can inhibit cathepsin L, a protein believed to play a role in SARS-CoV-2 cellular entry . In laboratory studies using SARS-CoV-2 pseudovirions, Aloxistatin was able to reduce viral entry into cells by approximately 92% .
Action Environment
Like all drugs, its efficacy and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances
Safety and Hazards
Zukünftige Richtungen
Aloxistatin has shown efficient inhibition of SARS-CoV-2 replication in in-vitro experiments, making this drug a candidate for drug repurposing for COVID-19 treatment . A phase-I inhalation trial with Aloxistatin in healthy volunteers has been initiated at the University Medical Center Freiburg im Breisgau, Germany .
Eigenschaften
IUPAC Name |
ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVFFFJZQVENJC-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904150 | |
| Record name | Aloxistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aloxistatin | |
CAS RN |
88321-09-9 | |
| Record name | Loxistatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88321-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloxistatin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088321099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloxistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-trans-Epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOXISTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5W337AOUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Aloxistatin interact with its target and what are the downstream effects?
A: Aloxistatin (also known as E-64d) is a potent, irreversible inhibitor of cysteine proteases, particularly cathepsins []. It forms a thioether bond with the active site cysteine residue of the protease, effectively blocking its enzymatic activity []. This inhibition has implications for various cellular processes, including autophagy, a lysosome-dependent degradation pathway crucial for cellular homeostasis []. Studies have shown that Aloxistatin can block autophagy flux, leading to the accumulation of autophagic substrates [].
Q2: What is the role of Aloxistatin in studying axonal degeneration?
A: Research using murine dorsal root ganglia cultures suggests that Aloxistatin can protect axons from degeneration following axotomy []. This protective effect stems from its ability to inhibit calpains, calcium-activated proteases involved in the breakdown of the axonal cytoskeleton []. By blocking calpain activity, Aloxistatin preserves axonal integrity and prevents cytoskeletal degradation [].
Q3: How is Aloxistatin being explored in the context of COVID-19 research?
A: The COVID-19 pandemic has spurred interest in identifying potential therapeutic targets. One such target is cathepsin L, a cysteine protease involved in the entry of SARS-CoV-2 into host cells [, ]. Aloxistatin, being a potent cathepsin L inhibitor, has shown antiviral activity against SARS-CoV-2 in vitro []. This finding suggests its potential as a starting point for developing antiviral drugs against COVID-19.
Q4: How does Aloxistatin affect BRCA1 protein levels and what are the implications for cancer research?
A: Interestingly, Aloxistatin was identified as a potential activator of BRCA1, a tumor suppressor protein involved in DNA repair, in a high-content screen using BRCA1-reporter cell lines []. Treatment with Aloxistatin led to a dose-dependent increase in BRCA1 protein levels []. This finding holds promise for developing strategies to enhance BRCA1 expression and function, potentially benefiting individuals with BRCA1-associated cancers.
Q5: Can you elaborate on the structural characteristics of Aloxistatin?
A: While the provided research papers do not explicitly detail Aloxistatin's molecular formula, weight, or spectroscopic data, they highlight its structural features essential for its inhibitory activity []. Aloxistatin contains an epoxide warhead, which reacts with the active site cysteine residue of its target protease, forming a stable covalent bond []. This covalent modification irreversibly inhibits the protease.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid](/img/structure/B1665174.png)
![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1665175.png)
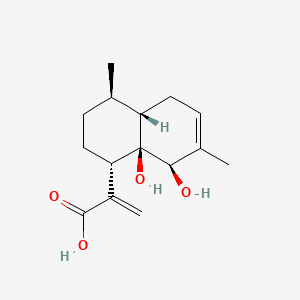
![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)

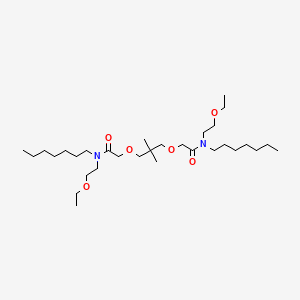
![Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate](/img/structure/B1665183.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)
